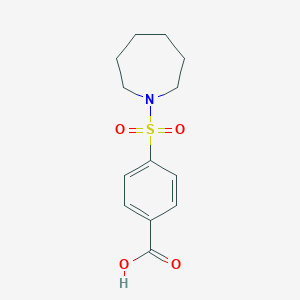

4-(Azepan-1-ylsulfonyl)benzoic acid

説明

Overview of Sulfonamide-Containing Carboxylic Acid Scaffolds

The sulfonamide group (-SO₂NH-) is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. citedrive.comresearchgate.net This functional group is a key component in drugs with diverse activities, including antibacterial, anti-inflammatory, and diuretic properties. nih.gov The incorporation of a carboxylic acid group (-COOH) into a sulfonamide-containing molecule can further enhance its drug-like properties. Carboxylic acids can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets. researchgate.net The combination of these two functional groups creates a versatile scaffold that has been explored in the design of various enzyme inhibitors and receptor modulators. nih.gov The sulfonamide moiety often acts as a stable and effective pharmacophore, while the carboxylic acid can improve solubility and provide an additional point of interaction with target proteins. researchgate.net

Significance of the Azepane Moiety in Bioactive Molecules

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a significant structural motif found in numerous bioactive molecules and approved drugs. researchgate.netnih.gov Its presence can confer a range of desirable pharmacological properties. The flexible nature of the seven-membered ring allows it to adopt various conformations, which can be critical for its interaction with biological targets. lifechemicals.com The nitrogen atom within the azepane ring can act as a hydrogen bond acceptor or be protonated, influencing the molecule's solubility and ability to cross biological membranes. Azepane-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive effects. nih.govnih.gov More than 20 drugs approved by the FDA contain the azepane scaffold, highlighting its importance in drug discovery. nih.gov

Research Landscape and Emerging Applications of 4-(Azepan-1-ylsulfonyl)benzoic Acid

While specific, in-depth research focusing exclusively on this compound is still emerging, its constituent parts suggest significant potential in medicinal chemistry. The combination of the well-established sulfonamide-carboxylic acid scaffold with the bioactive azepane ring creates a molecule with promising characteristics for drug design. Researchers are exploring the synthesis of derivatives of this compound to investigate their potential as therapeutic agents. For instance, related structures have been investigated for their utility as intermediates in the synthesis of more complex molecules with potential biological activity. The core structure of this compound provides a foundation for creating a diverse library of compounds for screening against various diseases.

Compound Information Table

| Compound Name | Chemical Formula |

| This compound | C₁₃H₁₇NO₄S |

| 4-Amino-2-(azepan-1-ylsulfonyl)benzoic acid | C₁₃H₁₈N₂O₄S |

| 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid | C₁₄H₂₀N₂O₅S |

| Sildenafil Citrate | C₂₈H₃₈N₆O₁₁S |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(azepan-1-ylsulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c15-13(16)11-5-7-12(8-6-11)19(17,18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSLLBRKHGBLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357696 | |

| Record name | 4-(azepan-1-ylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17420-68-7 | |

| Record name | 4-(azepan-1-ylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Azepan 1 Ylsulfonyl Benzoic Acid

Retrosynthetic Approaches and Key Building Blocks

Retrosynthetic analysis of 4-(azepan-1-ylsulfonyl)benzoic acid suggests a primary disconnection at the sulfonamide bond. This bond can be logically formed through the reaction of a sulfonyl chloride derivative with a secondary amine. This leads to two key synthons: a 4-(chlorosulfonyl)benzoyl unit and an azepane (hexamethyleneimine) unit.

The 4-(chlorosulfonyl)benzoyl synthon can be further disconnected to reveal more fundamental starting materials. A logical precursor is 4-sulfobenzoic acid or a derivative thereof, which can be converted to the sulfonyl chloride. Alternatively, direct chlorosulfonation of a simpler benzoic acid derivative can be envisioned.

Therefore, the key building blocks for the synthesis of this compound are identified as:

Azepane (Hexamethyleneimine): This seven-membered cyclic amine provides the azepane moiety of the final product.

A 4-substituted benzoic acid derivative: This serves as the aromatic core of the molecule. Common precursors include p-toluenesulfonic acid or benzoic acid itself, which can be functionalized to introduce the required sulfonyl group.

Multi-Step Synthesis from Precursor Compounds

The synthesis of this compound is typically achieved through a multi-step process, commencing with readily available starting materials. A common and efficient route involves the preparation of an activated sulfonyl intermediate, followed by its reaction with azepane.

Sulfonation of 4-Aminobenzoic Acid to 4-Sulfamoylbenzoic Acid

While not the most direct route to the target compound, the conceptual transformation of 4-aminobenzoic acid to a sulfonamide derivative is a fundamental process in organic synthesis. The amino group of 4-aminobenzoic acid can be diazotized and then subjected to a sulfonylating agent. However, a more common pathway to related sulfonamides involves the protection of the amino group, followed by chlorosulfonation and subsequent amination. For the synthesis of 4-sulfamoylbenzoic acid, a more direct approach starts from p-toluenesulfonyl chloride.

Azepane Ring Formation via Reaction with ε-Caprolactam

The formation of the sulfonamide bond in this compound is achieved by the reaction of an appropriately activated benzoic acid derivative with azepane. While ε-caprolactam is a precursor to azepane through reduction, the direct reaction of a sulfonyl chloride with a lactam like ε-caprolactam to form the desired sulfonamide is not a standard or efficient synthetic transformation. The more chemically sound and widely practiced method involves the direct use of azepane as the nucleophile.

The key reaction is the nucleophilic attack of the secondary amine of the azepane ring on the electrophilic sulfur atom of a 4-(chlorosulfonyl)benzoic acid derivative. This reaction forms the stable sulfonamide linkage.

Utilization of Specific Reagents and Reaction Conditions (e.g., Chlorosulfonic Acid, Lithium Hexamethyldisilazide, Thionyl Chloride)

The synthesis of the crucial intermediate, 4-(chlorosulfonyl)benzoic acid, often employs strong and reactive reagents.

Chlorosulfonic acid (ClSO₃H) is a powerful reagent used for the direct chlorosulfonation of aromatic compounds. For instance, reacting benzoic acid with chlorosulfonic acid can introduce the chlorosulfonyl group at the para position. This reaction is typically performed at elevated temperatures. Another approach involves the oxidation of p-toluenesulfonyl chloride using a strong oxidizing agent like chromium(VI) oxide, followed by treatment with chlorosulfonic acid. chemicalbook.com

Thionyl chloride (SOCl₂) can be used in conjunction with chlorosulfonic acid in the preparation of sulfonyl chlorides from sulfonic acids. libretexts.org It can also be used to convert carboxylic acids to their corresponding acyl chlorides, a reaction that might be employed if further derivatization of the carboxyl group were required.

Lithium Hexamethyldisilazide (LiHMDS) is a strong, non-nucleophilic base. While not explicitly detailed in the direct synthesis of this compound, it could potentially be used in alternative synthetic strategies, for example, to deprotonate a less reactive amine or to facilitate other base-mediated transformations.

A plausible synthetic sequence is outlined below:

Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic acid A common method involves the chlorosulfonation of benzoic acid.

| Reactants | Reagents | Conditions | Product |

| Benzoic acid | Chlorosulfonic acid | Heating | 4-(Chlorosulfonyl)benzoic acid |

Step 2: Synthesis of this compound The resulting 4-(chlorosulfonyl)benzoic acid is then reacted with azepane.

| Reactants | Reagents/Solvent | Conditions | Product |

| 4-(Chlorosulfonyl)benzoic acid, Azepane | Base (e.g., triethylamine), Inert solvent (e.g., dichloromethane) | Room temperature or gentle heating | This compound |

Purification Strategies for Enhanced Product Yield and Purity

The purification of this compound is crucial to obtain a product with high purity, which is essential for its intended applications. Common purification techniques include:

Recrystallization: This is a primary method for purifying solid organic compounds. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoic acid derivatives, aqueous solutions or mixtures of organic solvents and water are often effective. youtube.comyoutube.com

Washing: The crude product can be washed with various solvents to remove specific impurities. For example, washing with cold water can remove inorganic salts, while washing with a non-polar organic solvent can remove non-polar byproducts.

Acid-Base Extraction: Since the target molecule contains a carboxylic acid group, its solubility can be manipulated by changing the pH. The compound can be dissolved in a basic aqueous solution to form the carboxylate salt, which can then be washed with an organic solvent to remove neutral or basic impurities. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.

Chromatography: For very high purity requirements, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase.

Industrial and Scalable Production Methodologies

The principles of the laboratory synthesis of this compound can be adapted for industrial-scale production. Key considerations for scaling up the synthesis include:

Cost-effectiveness of starting materials: The chosen synthetic route should utilize readily available and inexpensive raw materials.

Process safety: The use of hazardous reagents like chlorosulfonic acid requires strict safety protocols and specialized equipment to handle potential exothermic reactions and corrosive materials.

Reaction efficiency and yield optimization: Reaction conditions such as temperature, pressure, reaction time, and stoichiometry of reactants need to be optimized to maximize the yield and minimize the formation of byproducts.

Waste management: The environmental impact of the process must be considered, and strategies for the treatment and disposal of waste streams should be implemented.

Automation and process control: For large-scale production, automated systems for monitoring and controlling reaction parameters are essential to ensure consistency and safety.

The synthesis of related compounds, such as other sulfonated benzoic acid derivatives, on an industrial scale often involves continuous or semi-continuous processes to improve efficiency and throughput. wikipedia.orgepo.org Similar strategies could be developed for the large-scale manufacture of this compound.

Chemical Transformations and Derivatization Strategies of 4 Azepan 1 Ylsulfonyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of organic synthesis, offering a gateway to numerous derivatives. For 4-(azepan-1-ylsulfonyl)benzoic acid, this functionality can be readily transformed into amides, esters, and acyl chlorides, each with its own unique set of properties and subsequent reactivity.

Amide Bond Formation

The conversion of the carboxylic acid group of this compound into an amide is a fundamental transformation that allows for the introduction of a wide array of amine-containing fragments. This reaction is typically achieved through the use of coupling reagents that activate the carboxylic acid, facilitating its reaction with a primary or secondary amine.

Common coupling agents used for this purpose include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Other modern coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are also highly effective. The general scheme for amide bond formation is depicted below:

General Reaction Scheme for Amide Bond Formation:

The choice of amine (R1R2NH) is vast, ranging from simple alkylamines to complex heterocyclic structures, allowing for extensive diversification of the parent molecule. For instance, the synthesis of complex benzamide (B126) derivatives has been reported where a sulfonamide-containing benzoic acid is coupled with a thiazole (B1198619) moiety using standard amine coupling techniques evitachem.com. While this example does not use this compound specifically, the methodology is directly applicable.

A comparative study of various amide-bond forming reagents in aqueous media highlighted the effectiveness of reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with a base such as collidine for coupling benzoic acid with a range of amines luxembourg-bio.com. Such conditions could likely be adapted for this compound.

The resulting N-substituted benzamides are of significant interest in medicinal chemistry, as the amide bond is a key structural feature in many biologically active compounds.

Table 1: Examples of Amide Coupling Reagents and Conditions

| Coupling Reagent | Additive(s) | Solvent(s) | Typical Reaction Conditions |

| DCC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Room temperature, 12-24 hours |

| HATU | Hünig's base (DIPEA) | DMF | Room temperature, 2-6 hours |

| BOP | Triethylamine (B128534) (TEA) | DMF, Acetonitrile (MeCN) | 0 °C to room temperature, 1-4 hours |

| COMU | Collidine | N-Methyl-2-pyrrolidone (NMP)/Water, Acetonitrile/Water | Room temperature |

Acyl Chloride Formation and its Reactivity

Activation of the carboxylic acid group of this compound to its corresponding acyl chloride, 4-(azepan-1-ylsulfonyl)benzoyl chloride, creates a highly reactive intermediate that can be readily converted into a variety of derivatives. The formation of the acyl chloride is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Reaction Scheme for Acyl Chloride Formation:

The reaction with thionyl chloride is often performed in an inert solvent like toluene (B28343) or dichloromethane, and the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which helps to drive the reaction to completion. The use of oxalyl chloride, often with a catalytic amount of DMF, is another effective method that proceeds under mild conditions.

The resulting 4-(azepan-1-ylsulfonyl)benzoyl chloride is a versatile intermediate. Its high electrophilicity allows it to react readily with a wide range of nucleophiles without the need for coupling agents. For example, it can be reacted with:

Amines to form amides, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the HCl byproduct.

Alcohols to form esters, again with a base to scavenge the generated HCl.

Water to hydrolyze back to the parent carboxylic acid.

Aromatic compounds under Friedel-Crafts acylation conditions to form ketones.

The preparation of various benzoyl chlorides and their subsequent use in the synthesis of amides and other derivatives is a well-established synthetic strategy core.ac.uk.

Modifications of the Sulfonyl Moiety

The sulfonamide group in this compound is generally stable, but under specific conditions, it can undergo transformations, offering further opportunities for structural modification.

Oxidation Reactions to Sulfone Derivatives

The oxidation of the sulfur atom in the sulfonamide moiety to a higher oxidation state, such as in a sulfone, is a challenging transformation. While the oxidation of sulfides to sulfones is a common reaction, the direct oxidation of a sulfonamide is less frequently reported. However, related transformations suggest potential pathways.

One possible, though not directly demonstrated, route to a sulfone derivative could involve a rearrangement reaction. For instance, the Fries rearrangement of aryl sulfonates to hydroxyaryl sulfones is a known process that occurs in the presence of a Lewis or Brønsted acid thieme-connect.com. A similar rearrangement of an N-arylsulfonamide could potentially lead to an aminoaryl sulfone.

Another approach described in the literature for the synthesis of aryl sulfones is the sulfonylation of arenes with sulfonamides in the presence of triflic anhydride (B1165640) as an activating agent thieme-connect.com. This method provides an alternative for creating a sulfone linkage, although it involves the formation of a new carbon-sulfur bond rather than the direct oxidation of the existing sulfonamide.

Direct oxidation of the sulfonamide nitrogen is also a possibility, leading to N-oxide or related species, but this would not result in a sulfone at the sulfur center. The direct conversion of the sulfonamide to a sulfone for this specific molecule is not a well-documented transformation and would likely require the development of novel synthetic methods.

Reduction Reactions to Amine Derivatives

The reductive cleavage of the sulfur-nitrogen bond in the sulfonamide group of this compound would lead to the formation of a substituted aniline (B41778) and azepane. This desulfonylation can be achieved using various reducing agents.

A notable method for the reduction of cyclic aromatic sulfonamides involves a double reduction process using dissolving metals, such as lithium in liquid ammonia (B1221849) (a Birch-type reduction) thieme-connect.com. This reaction can lead to the formation of the corresponding cyclic amine. While this specific methodology was applied to bicyclic aromatic sulfonamides, the principles could be adapted for the reduction of the azepane sulfonamide.

Reductive cleavage of N-S bonds in sulfonamides is a key step in many synthetic sequences where the sulfonyl group is used as a protecting group for amines. Reagents such as sodium amalgam, sodium naphthalenide, or samarium(II) iodide are known to effect this transformation. The choice of reducing agent would depend on the compatibility with the other functional groups present in the molecule, particularly the carboxylic acid.

It is important to note that the conditions required for the reduction of the sulfonamide could also potentially reduce the carboxylic acid or the aromatic ring, so careful selection of the reducing agent and reaction conditions is crucial to achieve the desired selectivity.

Electrophilic Aromatic Substitution on the Benzoic Acid Core

The benzene (B151609) ring of this compound is substituted with two electron-withdrawing groups: the carboxylic acid (-COOH) and the azepan-1-ylsulfonyl group (-SO₂-N(CH₂)₆). Both of these substituents are known to be deactivating and meta-directing in electrophilic aromatic substitution (EAS) reactions. quora.comdoubtnut.comnumberanalytics.com The deactivating nature arises from the withdrawal of electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. unizin.orglibretexts.org

The directing effect of these groups can be understood by examining the resonance structures of the intermediates formed during electrophilic attack. When an electrophile attacks the ortho or para positions relative to these substituents, one of the resulting resonance structures places a positive charge directly adjacent to the electron-withdrawing group, which is a highly unfavorable destabilization. libretexts.org In contrast, attack at the meta position avoids this destabilizing interaction, making the meta-substituted product the favored outcome.

In the case of this compound, the carboxylic acid group is at position 1 and the sulfonyl group is at position 4. Therefore, any incoming electrophile would be directed to the positions that are meta to both groups, which are positions 2 and 6, or positions 3 and 5. Given the substitution pattern, the positions meta to the carboxylic acid are 3 and 5, and the positions meta to the sulfonyl group are 2 and 6. Consequently, electrophilic substitution would be expected to occur at positions 2, 3, 5, and 6. However, the combined deactivating effect of both groups would likely require harsh reaction conditions.

| Electrophilic Aromatic Substitution | Expected Outcome | Key Considerations |

| Nitration (HNO₃/H₂SO₄) | Introduction of a nitro group (-NO₂) at a meta position. | Strong deactivation of the ring requires forcing conditions. |

| Halogenation (e.g., Br₂/FeBr₃) | Introduction of a halogen (e.g., -Br) at a meta position. | Lewis acid catalyst is necessary. |

| Sulfonation (SO₃/H₂SO₄) | Introduction of a sulfonic acid group (-SO₃H) at a meta position. | Reaction is often reversible. |

| Friedel-Crafts Alkylation/Acylation | Generally not feasible. | The strong deactivation of the ring by both the carboxyl and sulfonyl groups prevents these reactions from occurring. |

Synthesis of Hydrazide Derivatives

The carboxylic acid moiety of this compound is a prime site for derivatization. One of the most common and useful transformations is its conversion to a hydrazide. Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and can also exhibit a range of biological activities. osti.gov The synthesis of hydrazides from carboxylic acids can be achieved through several methods. acs.orgresearchgate.netgoogle.comrjptonline.org

A common approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an ester, followed by reaction with hydrazine (B178648) hydrate (B1144303). rjptonline.org Direct condensation of the carboxylic acid with hydrazine is also possible, often facilitated by coupling agents.

| Method for Hydrazide Synthesis | Reagents | General Procedure | Advantages | Disadvantages |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂2. Hydrazine hydrate (N₂H₄·H₂O) | The carboxylic acid is first converted to its acyl chloride, which is then reacted with hydrazine hydrate. | High reactivity of the acyl chloride leads to good yields. | Requires an extra synthetic step; acyl chlorides can be sensitive to moisture. |

| Via Esterification | 1. Alcohol (e.g., MeOH, EtOH), Acid catalyst2. Hydrazine hydrate | The carboxylic acid is esterified, and the resulting ester is then treated with hydrazine hydrate. | Milder conditions than the acyl chloride route. | May require longer reaction times or heating. |

| Direct Condensation | Hydrazine hydrate, Coupling agent (e.g., DCC, EDC) | The carboxylic acid is reacted directly with hydrazine in the presence of a coupling agent that activates the carboxyl group. | One-pot procedure. | Coupling agents can be expensive and may require purification to remove byproducts. |

| Continuous Flow Process | Carboxylic acid, Hydrazine hydrate, Acid catalyst | A solution of the carboxylic acid and an acid catalyst is mixed with a solution of hydrazine hydrate in a continuous flow reactor. osti.govacs.org | Scalable, short reaction times, controlled precipitation of the product. osti.govacs.org | Requires specialized equipment. |

Strategies for Introducing Additional Functional Groups

Beyond electrophilic aromatic substitution and hydrazide formation, other strategies can be employed to introduce additional functional groups to this compound, thereby expanding its chemical diversity and potential applications. These strategies can target the carboxylic acid, the aromatic ring, or the azepane moiety.

Derivatization of the Carboxylic Acid:

Amide Formation: The carboxylic acid can be readily converted to a wide variety of amides by reacting it with a primary or secondary amine in the presence of a coupling agent. This allows for the introduction of diverse substituents.

Esterification: As mentioned for hydrazide synthesis, the carboxylic acid can be esterified with various alcohols under acidic conditions to yield the corresponding esters.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a new site for further functionalization.

Modification of the Azepane Ring:

While the azepane ring is generally stable, its N-H bond in the parent sulfonamide (if the azepane were to be replaced by a simpler amine) would be a site for substitution. In the case of the azepane, modifications would likely need to be performed prior to its coupling to the sulfonyl chloride. However, if derivatives of this compound with functional groups on the azepane ring are desired, they would likely be synthesized from pre-functionalized azepane derivatives.

Functionalization via the Sulfonamide:

Pharmacological and Biological Investigations of 4 Azepan 1 Ylsulfonyl Benzoic Acid and Its Derivatives

Anticancer and Antiproliferative Activities

Research into the anticancer properties of molecules containing sulfonamide and benzoic acid moieties is an active field. These compounds are explored for their ability to interfere with cancer cell growth and survival.

Modulation of Tumor Growth and Cellular Proliferation Pathways

There is no specific research available that details the direct effects of 4-(Azepan-1-ylsulfonyl)benzoic acid on tumor growth or the modulation of cellular proliferation pathways. However, studies on other sulfonamide-bearing compounds have demonstrated significant antiproliferative activity. For instance, various N-(6(4)-indazolyl)benzenesulfonamide derivatives have been evaluated for their ability to inhibit the growth of several human cancer cell lines. nih.gov Similarly, benzoxazole-based sulfonamides have been identified as dual antagonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which play roles in cell proliferation. nih.gov These findings in related but distinct molecules suggest that the sulfonamide group can be a key pharmacophore for anticancer activity, though specific pathway modulation by this compound remains uninvestigated.

Induction of Cell Apoptosis (e.g., via CHOP Activation)

In Vitro Efficacy in Cancer Cell Lines (e.g., Colorectal Cancer)

The in vitro evaluation of compounds against various cancer cell lines is a standard method for identifying potential therapeutic agents. While this compound has not been specifically tested for its efficacy against colorectal cancer cell lines in the available literature, related compounds have shown promise. For example, a benzoxazole-based sulfonamide, compound 3f, demonstrated notable cytotoxicity in the colorectal cancer cell lines HT-29 and HCT116. nih.gov This compound was found to induce cell-cycle arrest and activate caspases, which are crucial for apoptosis. nih.gov

Interactive Table: In Vitro Anticancer Activity Data

| Compound Name | Cancer Cell Line | Measurement | Result |

| This compound | Colorectal (e.g., HT-29, HCT116) | IC₅₀ | Data not available |

| N-(Indazol-6-yl)-benzenesulfonamide derivative (2c) | Human Ovarian Carcinoma (A2780) | IC₅₀ | 0.50 ± 0.09 µM nih.gov |

| N-(Indazol-6-yl)-benzenesulfonamide derivative (3c) | Human Ovarian Carcinoma (A2780) | IC₅₀ | 0.58 ± 0.17 µM nih.gov |

| Benzoxazole-based sulfonamide (3f) | Colorectal Cancer (HT-29) | IC₅₀ | Potent cytotoxicity reported nih.gov |

| Benzoxazole-based sulfonamide (3f) | Colorectal Cancer (HCT116) | IC₅₀ | Potent cytotoxicity reported nih.gov |

Antimicrobial and Antitubercular Applications

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Sulfonamides have historically been an important class of antimicrobial drugs.

Efficacy against Mycobacterium tuberculosis (Mtb) Strains

There is no direct evidence or published research evaluating the efficacy of this compound against strains of Mycobacterium tuberculosis. The broader class of sulfonamides has been investigated for antitubercular properties. For instance, a novel class of antimicrobials targeting a specific M. tuberculosis protein has been identified, showcasing the potential for developing new agents against this pathogen. nih.gov Furthermore, other heterocyclic structures, such as phenanthridine (B189435) derivatives incorporating a piperazine (B1678402) ring, have exhibited significant activity against the growth of M. tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL. nih.gov

Broad-Spectrum Antibacterial Activity

Benzoic acid and its derivatives are recognized for their antibacterial properties, which often involve disrupting the bacterial cell membrane and homeostasis. scbt.com Research into derivatives of the core sulfonylbenzoic acid structure has revealed a range of antibacterial activities.

Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for their antimicrobial effects. medchemexpress.com Qualitative screening showed that some of these compounds could inhibit the growth of Gram-positive bacteria, including Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. mdpi.com One derivative, in particular, demonstrated a broader spectrum of activity against the tested Gram-positive strains. mdpi.com Quantitative testing confirmed that a valine-derived N-acyl-α-amino acid, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, and its corresponding 1,3-oxazol-5(4H)-one derivative were the most active, showing moderate efficacy against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values of 125 µg/mL against S. aureus and B. subtilis. medchemexpress.commdpi.com

Further studies on other classes of benzoic acid derivatives, such as 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, have identified potent agents against Gram-positive pathogens. These compounds have shown significant activity against staphylococci and enterococci, with MIC values as low as 0.78 μg/mL. nih.gov These potent derivatives were found to be bactericidal, targeting the bacterial cell membrane, and were also effective at inhibiting and eradicating biofilms formed by S. aureus and Enterococcus faecalis. nih.gov

Table 1: Antibacterial Activity of Benzoic Acid Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Staphylococcus aureus ATCC 6538 | 125 | mdpi.com |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Bacillus subtilis ATCC 6683 | 125 | mdpi.com |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives | Staphylococci | As low as 0.78 | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Derivatives | Enterococci | As low as 0.78 | nih.gov |

Anti-inflammatory Properties

The anti-inflammatory potential of various benzoic acid derivatives has been a subject of significant investigation. These compounds can modulate inflammatory pathways through various mechanisms.

One area of research focuses on the inhibition of enzymes involved in the inflammatory cascade. For instance, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme that initiates the arachidonic acid cascade leading to the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Certain derivatives in this class demonstrated submicromolar IC50 values against this enzyme. nih.gov

Other studies have evaluated the ability of benzoic acid derivatives to suppress the response of immune cells. New derivatives isolated from Melicope semecarpifolia exhibited potent inhibition of superoxide (B77818) anion generation and elastase release by human neutrophils, with IC50 values below 4 µg/mL. Similarly, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of the NSAID piron, was found to have anti-inflammatory activity comparable to diclofenac (B195802) in in-vivo models. Another distinct derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, showed a pronounced anti-inflammatory effect that was reportedly 3.3 times greater than that of diclofenac sodium at a specific dose.

Table 2: Anti-Inflammatory Activity of Benzoic Acid Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Target/Assay | Potency | Reference |

|---|---|---|---|

| 4-Sulfamoylbenzoic acid derivatives (e.g., 85, 88) | Cytosolic phospholipase A2α (cPLA2α) | Submicromolar IC50 values | nih.gov |

| Benzoic acid derivatives from Melicope semecarpifolia (e.g., 8-12) | Superoxide anion generation & elastase release in neutrophils | IC50 < 4 µg/mL | |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | Comparable to diclofenac | |

| 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Carrageenan-induced paw edema | 3.3x more active than diclofenac at 0.5 mg/kg |

Enzyme Inhibition Profiles

Derivatives of benzoic acid have been explored as modulators of sirtuins, a class of histone deacetylases (HDACs) involved in cellular regulation. Using a yeast-based screening system, 4-dimethylaminobenzoic acid was identified as a weak inhibitor of yeast sirtuin (Sir2p). This discovery prompted the evaluation of a series of disubstituted benzene (B151609) derivatives, which suggested that a 4-alkyl or 4-alkylaminobenzoic acid structure is a key motif for Sir2p inhibitory activity. The most potent compound from this study, 4-tert-butylbenzoic acid, was found to be a weak but selective inhibitor of the human sirtuin, SIRT1.

In the context of neuroprotection, simple benzoic acid derivatives have also shown promise. 4-Hydroxybenzoic acid (HBA), a metabolite of anthocyanins, demonstrated a dose-dependent protective effect against glutamate-induced excitotoxicity in primary cerebellar granule neurons. While its counterpart, protocatechuic acid (PCA), was more effective against oxidative stress, HBA specifically preserved neuronal morphology and processes under excitotoxic conditions. These findings suggest that the benzoic acid scaffold could be a starting point for developing compounds that target multiple aspects of neurodegenerative disease.

The azepane ring, a key feature of this compound, is present in a class of potent enzyme inhibitors. Specifically, azepanone-based structures have been developed as highly potent and selective inhibitors of human cathepsin K, a cysteine protease implicated in bone resorption. These inhibitors, such as compound 20 from one study, have been shown to have K(i) values in the nanomolar and even picomolar range. The conformation of the azepanone ring and the stereochemistry of its substituents are critical for this potent inhibition.

Beyond cathepsin K, other benzoic acid derivatives have demonstrated significant antiparasitic activity, which can be linked to the inhibition of other proteases. Studies on prenylated benzoic acids isolated from Piper species have identified compounds with activity against Leishmania, Trypanosoma cruzi (the causative agent of Chagas disease), and Plasmodium falciparum (the parasite responsible for malaria). For example, 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acid showed potent and selective activity against L. braziliensis with an IC50 of 6.5 µg/mL. Other derivatives displayed moderate antiplasmodial and trypanocidal activities.

Table 3: Cathepsin Inhibition and Antiparasitic Activity of Related Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Target Enzyme/Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Azepanone-based inhibitor (Compound 20) | Human Cathepsin K | K(i) | 0.16 nM | |

| Azepanone-based inhibitor (Compound 24) | Human Cathepsin K | K(i) | 0.0048 nM | |

| Azepanone-based inhibitor (Compound 24) | Rat Cathepsin K | K(i,app) | 4.8 nM | |

| 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acid | Leishmania braziliensis | IC50 | 6.5 µg/mL | |

| 3-[(2E,6E,10E)-11-carboxy-3,7,15-trimethyl- 2,6,10,14-hexadecatetraenyl)-4,5-dihydroxybenzoic acid | Plasmodium falciparum | IC50 | 3.2 µg/mL | |

| 4-hydroxy-3-(3-methyl-1-oxo-2-butenyl)-5-(3-methyl-2-butenyl)benzoic acid | Trypanosoma cruzi | IC50 | 16.5 µg/mL | |

| Methyl 3,4-dihydroxy-5-(2-hydroxy-3-methylbutenyl)benzoate (1) | Trypanosoma cruzi | IC50 | 16.4 µg/mL |

Based on the available scientific literature, there is no direct evidence to suggest that this compound or its close structural derivatives act as inhibitors of fumarate (B1241708) hydratase. Research into fumarate hydratase inhibitors has identified various other chemical classes, but a link to the sulfonylbenzoic acid scaffold specified has not been established.

The aldo-keto reductase family member AKR1C3 is a significant therapeutic target, particularly in hormone-dependent cancers. Several inhibitors based on the benzoic acid scaffold have been discovered. A virtual screening of a fragment library identified a 4-aminobenzoic acid derivative, 4-(N-methylphenylsulfonamido)benzoic acid, which is structurally analogous to the topic compound, as a non-selective micromolar inhibitor of AKR1C1-3.

More selective and potent inhibitors have also been developed. For example, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, which shares the sulfonylbenzoic acid core, was reported to be a highly potent AKR1C3 inhibitor with a 6.1 nM inhibitory activity and over 5000-fold selectivity against the related AKR1C2 isoform. Furthermore, N-phenylanthranilates, which are derivatives of aminobenzoic acid, have been explored as AKR1C3 inhibitors. A "first-in-class" bifunctional molecule, 3-((4-nitronaphthalen-1-yl)amino)benzoic acid, was developed to act as both a competitive AKR1C3 inhibitor and an androgen receptor antagonist. These findings underscore the utility of the benzoic acid scaffold in designing potent and selective inhibitors of AKR1C3.

Table 4: AKR1C3 Inhibition by Benzoic Acid Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Target | Potency (Ki or % Inhibition) | Selectivity | Reference |

|---|---|---|---|---|

| 4-(N-methylphenylsulfonamido)benzoic acid (15) | AKR1C1, AKR1C2, AKR1C3 | Micromolar inhibitor | Non-selective | |

| 3-Aminobenzoic acids (11-14) | AKR1C3 | Ki = 77-144 µM | Selective for AKR1C3 | |

| 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid (38) | AKR1C3 | IC50 = 6.1 nM | >5000-fold vs AKR1C2 | |

| 3-((4-Nitronaphthalen-1-yl)amino)benzoic acid (1) | AKR1C3 | Competitive inhibitor | Bifunctional with AR antagonism |

General Enzyme and Receptor Binding Profiling

Research into the structure-activity relationship of sulfamoyl benzoic acid (SBA) analogues, which are structurally related to this compound, has identified them as potent and specific agonists for the lysophosphatidic acid receptor 2 (LPA2). researchgate.net Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through multiple G protein-coupled receptors (GPCRs), with the LPA2 receptor being implicated in anti-apoptotic and mucosal barrier-protective functions. researchgate.net

The development of these SBA analogues represents a significant advancement, as they are among the first specific agonists for the LPA2 receptor, with some demonstrating subnanomolar activity. researchgate.net Computational docking analyses have been employed to understand the binding of these compounds within the ligand-binding pocket of the LPA2 receptor, providing a rational basis for their observed experimental activity. researchgate.net The general structure of these compounds, featuring a sulfamoyl benzoic acid core, is crucial for their interaction with the receptor.

The sulfonamide group itself is a versatile pharmacophore present in a wide array of therapeutic agents, not limited to antibacterial applications. openaccesspub.org This functional group is known to interact with various receptors and enzymes, contributing to a diverse range of pharmacological effects. openaccesspub.orgnih.gov

Receptor Ligand Binding Studies

The primary receptor target identified for this compound and its analogues is the LPA2 receptor. researchgate.net Detailed structure-activity relationship (SAR) studies have been conducted on a series of sulfamoyl benzoic acid analogues to optimize their binding affinity and agonist activity specifically for the LPA2 receptor. researchgate.net

These studies involved systematic modifications of the chemical structure to identify key features that govern the potency and selectivity of these ligands. The research has successfully produced analogues with high affinity for the LPA2 receptor, demonstrating the potential for developing highly selective therapeutic agents targeting this receptor. researchgate.net The binding of these compounds to the LPA2 receptor is a critical step in initiating downstream signaling pathways that are involved in various physiological processes. nih.gov

Table 1: Receptor Binding Profile of a Representative Sulfamoyl Benzoic Acid Analogue

| Compound | Target Receptor | Activity | Potency (EC50) |

|---|

This table represents a summary of findings from research on sulfamoyl benzoic acid analogues and is not specific to this compound itself, but to its class of compounds.

Exploration of Lifespan-Altering Compound Mechanisms

While direct studies on the lifespan-altering effects of this compound are not available, an exploration of the mechanisms of its known pharmacological target, the LPA2 receptor, and its chemical class, sulfonamides, provides insights into potential pathways.

The signaling of lysophosphatidic acid (LPA) receptors, including LPA2, has been implicated in processes associated with aging. nih.govnih.gov For instance, LPA receptor signaling can influence cellular senescence, a hallmark of aging. nih.gov Specifically, LPA2 signaling has been shown to have a complex, dual role in a mouse model of amyotrophic lateral sclerosis (ALS), a neurodegenerative disease. In this model, the absence of LPA2 signaling slowed the onset and progression of the disease but ultimately shortened the lifespan of the mice. frontiersin.org This suggests that LPA2 receptor modulation can have significant, though complex, effects on health and longevity in the context of age-related diseases. frontiersin.org

Furthermore, other LPA receptors have been more directly linked to aging processes. LPA3 receptor activation has been shown to protect against premature aging phenotypes in cellular and animal models by reducing oxidative stress and cellular senescence. nih.govnih.gov Conversely, aberrantly activated LPA1 receptor signaling is associated with inflammation in renal aging. nih.gov This highlights the diverse and critical roles of the LPA receptor family in aging and age-related pathologies.

From a chemical structure perspective, some sulfonamide-containing compounds have demonstrated lifespan-extending properties in model organisms. For example, certain sulfa drugs have been found to extend the lifespan of the nematode Caenorhabditis elegans. researchgate.net The mechanisms behind this effect are thought to involve interactions with metabolic pathways. researchgate.net

Given that this compound is a specific LPA2 agonist and a sulfonamide derivative, it is plausible that it could influence lifespan through the modulation of LPA2 signaling pathways that intersect with aging processes. However, further research is required to directly investigate this potential.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sulfamoyl benzoic acid |

| Lysophosphatidic acid |

Structure Activity Relationship Sar and Rational Drug Design

Conformational and Electronic Impact of the Azepane Ring

The azepane ring, a seven-membered saturated heterocycle, is a significant structural motif in numerous bioactive molecules and approved drugs. researchgate.netresearchgate.netnih.gov Its primary impact on SAR stems from its inherent conformational flexibility. lifechemicals.com Unlike more rigid five- or six-membered rings, the seven-membered azepane scaffold can adopt a wider range of low-energy conformations. researchgate.netlifechemicals.com This flexibility can be a distinct advantage, allowing the moiety to adapt its shape to optimally fit within a protein's binding pocket, thereby maximizing favorable interactions.

However, this conformational diversity can also be a drawback, as the energetic cost of adopting a specific "bioactive" conformation can reduce binding affinity. Therefore, a key strategy in rational drug design is to constrain this flexibility. nih.gov Introducing substituents onto the azepane ring can bias the conformational equilibrium towards a single, more stable state. rsc.org For instance, the selective installation of a single fluorine atom has been shown to force the azepane ring into one major conformation, a technique that can be pivotal for effective drug design. rsc.org The ability to functionalize the azepane scaffold is crucial for exploring its potential in library synthesis for drug discovery. semanticscholar.org

The azepane ring is not merely a flexible spacer; its nitrogen atom also contributes to the electronic properties of the molecule, influencing solubility, basicity, and the potential for hydrogen bonding. The development of synthetic methods to create diverse azepane-based compounds remains a significant focus for organic chemists. researchgate.net

Influence of Sulfonyl Group Interactions (e.g., Hydrogen Bonding)

The sulfonamide moiety (-SO₂N<) is a critical functional group in a vast number of therapeutic agents. nih.gov Its role is multifaceted, acting as a structural linker and participating directly in intermolecular interactions that govern binding affinity. nih.govnih.gov The sulfonyl group's oxygen atoms are weak hydrogen bond acceptors. nih.gov While they can and do form hydrogen bonds with protein donor residues, this interaction is not always dominant. nih.govresearchgate.net

A comprehensive analysis of protein-ligand complexes reveals the dual character of the sulfonyl group. While approximately 39% of sulfonyl groups in ligands are found to form hydrogen bonds with a protein or structural water, a significantly larger fraction (74%) is located within van der Waals distance of hydrophobic, aliphatic groups. nih.gov This suggests that the sulfonyl group often contributes to binding through a combination of directed hydrogen bonds and non-directional hydrophobic interactions. nih.govlibretexts.org The geometry of these hydrogen bonds is also noteworthy; interactions along the S=O axis are slightly preferred, with the syn orientation (relative to the other oxygen) being favored over the anti. nih.gov

Furthermore, the sulfonamide N-H group can act as a hydrogen bond donor. vu.nl In certain contexts, this N-H can form unconventional NH–π interactions with electron-rich aromatic rings within the receptor binding site, further stabilizing the ligand-receptor complex. vu.nl The ability of the sulfonyl group to engage in this network of interactions makes it a versatile component for achieving high potency and selectivity. nih.govacs.org

Effect of Substituents on the Benzoic Acid and Aromatic Rings

Substituents on the benzoic acid ring play a crucial role in modulating the molecule's acidity (pKa), electronic distribution, and steric profile, all of which can profoundly impact binding affinity and selectivity. libretexts.orgpharmacy180.com

The position of the azepanylsulfonyl group on the benzoic acid ring is critical. Moving the substituent from the para (4-position) to the meta (3-position) or ortho (2-position) alters the electronic communication between the substituent and the carboxylic acid group. quora.com

Generally, electron-withdrawing groups (like the sulfonyl group) increase the acidity of the benzoic acid when placed in the ortho or para positions due to their ability to stabilize the resulting carboxylate anion through resonance and inductive effects. libretexts.org This stabilization makes the acid more likely to donate its proton. Conversely, a meta substituent primarily exerts an inductive effect, which is weaker and falls off with distance. quora.com

In the context of a drug-receptor interaction, changing the substitution pattern rearranges the location of hydrogen bond donors/acceptors and charged moieties. For a molecule like 4-(Azepan-1-ylsulfonyl)benzoic acid, the para position allows for a linear arrangement that can span a binding site, potentially interacting with distinct sub-pockets at either end. Shifting the linkage to the meta position creates a "kinked" geometry, which would require a differently shaped binding site to be accommodated. The "ortho effect," where ortho-substituted benzoic acids are often stronger than their meta and para isomers regardless of the substituent's electronic nature, is caused by steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring, disrupting resonance stabilization of the acid form. quora.com

The optimal substitution pattern is highly dependent on the specific topology of the target receptor. nih.govnih.gov

Table 1: Influence of Substituent Position on the Acidity (pKa) of Monosubstituted Benzoic Acids This table illustrates the general principle of positional isomerism using common substituents.

| Substituent (X) | pKa of X-C₆H₄COOH (ortho) | pKa of X-C₆H₄COOH (meta) | pKa of X-C₆H₄COOH (para) | pKa of Benzoic Acid (Reference) |

|---|---|---|---|---|

| -NO₂ (Electron-Withdrawing) | 2.17 | 3.45 | 3.44 | 4.20 |

| -Cl (Electron-Withdrawing) | 2.94 | 3.83 | 3.99 |

Data sourced from general chemistry principles to illustrate the electronic effects of positional isomerism. libretexts.orgquora.com

Introducing functional groups, particularly halogens like fluorine or chlorine, or groups like trifluoromethyl (-CF₃), onto the aromatic rings is a common strategy for optimizing lead compounds. researchgate.net These groups can influence activity through several mechanisms:

Electronic Effects: Halogens are strongly electronegative and act as electron-withdrawing groups through induction, which can increase the acidity of the benzoic acid moiety and alter the strength of hydrogen bonds. libretexts.orgpharmaguideline.com

Steric Effects: The size of the substituent can influence how the molecule fits into the binding pocket. While fluorine is relatively small, larger halogens or other functional groups can provide beneficial steric interactions or, conversely, cause steric clashes. nih.gov

Lipophilicity: Halogenation generally increases the lipophilicity (hydrophobicity) of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. This must be carefully balanced to maintain adequate solubility. researchgate.net

Metabolic Stability: Replacing a hydrogen atom with a fluorine atom at a site prone to metabolic oxidation can block this pathway, thereby increasing the drug's half-life.

For example, in the development of a novel EP4 antagonist, the introduction of a trifluoromethyl group onto a benzene ring was found to confer superior antagonistic activity. mdpi.com However, the effects are not always positive; in another series of EP4 antagonists, substitution with fluorine did not increase activity, possibly because its small size led to poor interaction with a specific hydrophobic pocket. nih.gov

Table 2: Example of Substituent Effects on Biological Activity (EP4 Antagonists)

| Compound | Modification | EP4 IC₅₀ (nM) |

|---|---|---|

| Reference Compound | Achiral Linker | ~80 nM |

| Compound 36 | (S)-chiral linker introduced | 8.3 nM |

| Compound 37 | Fluorine added to phenyl ring of Compound 36 | 80.7 nM |

Data adapted from a study on indole-2-carboxamide EP4 antagonists to illustrate SAR principles. nih.gov

Comparative SAR Analysis with Related Heterocyclic Sulfonamides (e.g., Piperidine (B6355638) Analogs)

Comparing the SAR of azepane-containing sulfonamides with analogs bearing other heterocyclic rings, such as the six-membered piperidine, provides valuable insight into the role of ring size and flexibility. The choice of the heterocyclic amine component of the sulfonamide is a critical decision in drug design.

The primary difference between an azepane and a piperidine ring in this context is the degree of conformational freedom.

Piperidine: As a six-membered ring, it predominantly exists in relatively rigid chair conformations. This pre-organization can be advantageous if the low-energy conformation matches the geometry of the receptor's binding site, as less of an entropic penalty is paid upon binding. However, if the required conformation is unfavorable, binding affinity will be poor.

Azepane: The seven-membered ring is significantly more flexible. lifechemicals.com This allows it to mold itself into a wider variety of binding pocket shapes, potentially increasing its chances of binding. The downside is a higher entropic cost of "freezing" into the single bioactive conformation upon binding, which can decrease affinity compared to a more rigid, pre-organized analog.

Therefore, the "better" ring depends entirely on the target. If a high degree of selectivity is desired, a more rigid scaffold like piperidine might be preferable, as its conformational constraints will limit its ability to bind to off-target proteins. If the goal is to find an initial hit or if the target binding site is large and accommodating, the flexibility of the azepane ring can be beneficial. researchgate.netresearchgate.net

Table 3: Conceptual Comparison of Azepane and Piperidine Scaffolds in Drug Design

| Property | Azepane (7-membered ring) | Piperidine (6-membered ring) |

|---|---|---|

| Conformational Flexibility | High | Low to Moderate |

| Entropic Cost of Binding | Higher | Lower |

| Potential for Adaptability | High (can fit more diverse binding sites) | Lower (requires better shape complementarity) |

| Typical Use in SAR | Exploring broader conformational space | Achieving higher rigidity and selectivity |

Design Principles for Optimizing Potency, Selectivity, and Binding Affinity

Based on the SAR principles discussed, a rational approach to optimizing molecules based on the this compound scaffold involves several key strategies: nih.govresearchgate.net

Modulate Ring Conformation: Systematically add substituents to the azepane ring to restrict its flexibility and lock it into a presumed bioactive conformation. This can enhance potency by reducing the entropic penalty of binding. nih.govrsc.org

Optimize Hydrophobic and Polar Interactions: Fine-tune the lipophilicity by modifying the heterocyclic ring or the aromatic substituents to achieve a balance between good solubility and strong hydrophobic interactions with the target. This often involves balancing LogD values. researchgate.netcardiff.ac.uk

Enhance Hydrogen Bonding: Modify substituents to strengthen key hydrogen bonds. This includes considering the electronic effects on the benzoic acid's pKa to optimize ionic interactions and ensuring the sulfonyl group is positioned to interact favorably with donor or hydrophobic residues. nih.govnih.gov

Explore Positional Isomerism: Synthesize and test meta- and ortho-substituted analogs to probe for alternative binding modes that may offer improved potency or selectivity. pharmacy180.comnih.gov

Vary the Heterocyclic Ring: Replace the azepane with other rings (e.g., piperidine, pyrrolidine) to systematically explore the trade-off between flexibility and rigidity, aiming to find the optimal balance for the specific protein target to maximize selectivity. nih.gov

Advanced Methodologies in Drug Discovery and Development

High-Throughput Screening (HTS) for Lead Identification

In a typical HTS workflow for a target enzyme, such as urokinase-type plasminogen activator (uPA), a known target for similar sulfonamide-based inhibitors, "4-(Azepan-1-ylsulfonyl)benzoic acid" would be assayed alongside hundreds of thousands of other compounds. The process relies on miniaturized assays and robotic automation to measure the compound's ability to inhibit the enzyme's activity. A positive "hit" from such a screen would signify the starting point for further investigation and lead optimization. The structural alerts provided by the sulfonamide and carboxylic acid groups would likely prioritize this compound for inclusion in screening libraries targeting proteases and other enzymes with charged or polar binding pockets.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) offers an alternative and increasingly popular approach to lead discovery. Instead of screening large, complex molecules, FBDD identifies low-molecular-weight fragments that bind weakly to the target protein. These fragments are then grown or linked together to create a more potent lead compound.

For a molecule like "this compound," an FBDD approach could be conceptualized in a few ways. The individual fragments—the azepane-sulfonamide moiety and the benzoic acid portion—could be screened independently. For instance, a library of sulfonamide-containing fragments could be screened against a target to identify initial binding interactions. Subsequently, the benzoic acid group could be introduced and optimized to enhance potency and selectivity. This method allows for a more rational exploration of chemical space and often yields lead compounds with better physicochemical properties.

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable in modern drug discovery, providing insights into molecular interactions and guiding the design of more effective drugs.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a protein target. For "this compound," docking studies would be crucial to hypothesize its binding mode within the active site of a target enzyme. For example, in the context of uPA inhibition, the benzoic acid moiety would be expected to form key salt-bridge or hydrogen bond interactions with basic residues in the S1 pocket of the enzyme, a common feature for many serine protease inhibitors. The azepane ring and the sulfonamide linker would then be explored for optimal interactions with other regions of the active site.

Molecular dynamics (MD) simulations would further refine the static picture provided by docking. By simulating the movement of the protein-ligand complex over time, MD can assess the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy.

Predictive ADME/Toxicity (ADMET) Modeling

The success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity (T). Predictive ADMET modeling uses computational algorithms to estimate these properties early in the drug discovery process.

For "this compound," various in silico models could be employed to predict its ADMET profile. These models are trained on large datasets of known compounds and can provide estimates for properties such as oral bioavailability, plasma protein binding, metabolic stability, and potential for off-target toxicity. While specific predictive data for this compound is not publicly documented, the presence of the carboxylic acid and sulfonamide groups would be key determinants of its predicted properties.

Quantum Chemical Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure of a molecule. These methods can be used to calculate properties such as molecular orbital energies, electrostatic potential, and charge distribution. This information is valuable for understanding the reactivity of the compound and its ability to participate in specific intermolecular interactions, such as hydrogen bonding and aromatic stacking, which are critical for target binding.

Spectroscopic and Crystallographic Techniques for Target Interaction Elucidation

Experimental techniques are essential to validate the predictions from computational models and to provide a definitive picture of how a ligand interacts with its target.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution. Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of "this compound" are in close contact with the protein, providing valuable experimental validation for docking poses.

Preclinical Research and Therapeutic Development Potential

Early-Stage Development as Pharmaceutical Intermediates

In the initial phases of drug discovery, the utility of a molecule is often determined by its capacity to serve as a building block for more complex chemical entities. The 4-(azepan-1-ylsulfonyl)benzoic acid scaffold has been recognized for its role as a versatile intermediate in the synthesis of novel compounds. Azepane-based motifs, in general, are of significant interest in medicinal chemistry due to their prevalence in a number of FDA-approved drugs and their diverse pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties. nih.gov

The development of new therapeutic agents often begins with the modification of a core structure, and the benzoic acid sulfonamide backbone, characteristic of this compound, is a well-established pharmacophore. For instance, research into new antimicrobial agents has utilized a related compound, 4-[(4-chlorophenyl)sulfonyl]benzoic acid, as a starting material for the multi-step synthesis of novel valine-derived compounds. mdpi.comresearchgate.net These synthetic endeavors highlight the role of such benzoic acid derivatives as key intermediates in generating libraries of new chemical entities for biological screening. mdpi.comresearchgate.net The process typically involves activating the carboxylic acid group of the benzoic acid and coupling it with other molecules to create a wide range of derivatives with varied biological activities. mdpi.comresearchgate.net

The following table provides examples of how related benzoic acid sulfonamide intermediates have been used in the synthesis of new compounds:

| Intermediate Compound | Synthetic Application | Resulting Compound Class | Potential Therapeutic Area |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid | Multi-step synthesis involving valine derivatives | N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones | Antimicrobial |

| 2-(octanesulfonamido)benzoic acid | Design and synthesis of 4- and 5-substituted analogs | Substituted o-(octanesulfonamido)benzoic acids | Anti-obesity (GPAT inhibitors) |

Progression to Lead Compound Optimization

Following the identification of a promising "hit" compound from initial screening, the process of lead optimization begins. This crucial phase involves the systematic chemical modification of the lead structure to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing potential adverse effects. The benzenesulfonamide (B165840) scaffold, central to this compound, has been the subject of numerous lead optimization campaigns for a variety of therapeutic targets.

A key strategy in lead optimization is the exploration of the structure-activity relationship (SAR), which defines how specific structural features of a molecule influence its biological activity. For example, in the development of inhibitors for glycerol-3-phosphate acyltransferase (GPAT), a target for anti-obesity therapeutics, researchers started with 2-(octanesulfonamido)benzoic acid. nih.gov Through in silico docking studies, they identified a hydrophobic pocket in the enzyme's active site near the benzoic acid ring. nih.gov This led to the synthesis of a series of 4- and 5-substituted analogs with hydrophobic substituents, resulting in compounds with improved inhibitory activity. nih.gov The most potent compound identified was 4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid, demonstrating a significant enhancement in potency. nih.gov

Similarly, the development of novel antibacterial agents based on a 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid scaffold has demonstrated the importance of systematic modifications. nih.govnih.gov Researchers found that introducing lipophilic substituents on the aniline (B41778) moiety significantly improved the antibacterial activity against various Gram-positive bacteria. nih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to transforming a promising but imperfect lead compound into a viable drug candidate. nih.gov

The table below summarizes the lead optimization efforts for related benzoic acid derivatives:

| Lead Compound Scaffold | Therapeutic Target | Key Modifications | Outcome |

| 2-(octanesulfonamido)benzoic acid | Glycerol-3-phosphate acyltransferase (GPAT) | Addition of hydrophobic substituents at the 4- and 5-positions of the benzoic acid ring | Improved inhibitory activity, with the 4-([1,1'-biphenyl]-4-carbonyl) analog being the most potent. nih.gov |

| 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid | Fatty Acid Biosynthesis (FAB) in bacteria | Introduction of lipophilic substituents on the aniline moiety | Significantly improved antibacterial potency against Gram-positive bacteria. nih.gov |

| (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one | Anti-inflammatory | Oxidation of the methyl group to a carboxylic acid | Creation of a metabolite with comparable anti-inflammatory activity to the parent compound and the reference drug diclofenac (B195802). mdpi.com |

Translational Research Pathways for Clinical Applications

Translational research aims to bridge the gap between preclinical discoveries and their application in clinical practice. For derivatives of this compound, this pathway involves demonstrating their efficacy and safety in preclinical models, which can then support their advancement into human clinical trials. While no clinical trials for this compound itself are documented, the preclinical success of its structural analogs in various therapeutic areas highlights their potential for clinical translation.

For instance, the potent antibacterial activity of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives against drug-resistant pathogens like Staphylococcus aureus and Enterococcus faecium positions them as promising candidates for further development. nih.govnih.gov These compounds have shown efficacy in both planktonic and biofilm-based infection models, and in vivo studies in C. elegans have demonstrated their ability to rescue the host from bacterial infections. nih.gov Such compelling preclinical data are essential for justifying the investment and regulatory approval required for clinical trials.

Furthermore, a patent for glucopyranosyl-substituted benzol derivatives for the treatment of metabolic diseases indicates a clear translational intent for compounds with a similar core structure. google.com These compounds are being investigated for their potential to treat conditions like diabetes, hypertension, and obesity. google.com The journey from a promising preclinical candidate to an approved drug is long and arduous, but the foundational research on these benzoic acid sulfonamide derivatives provides a strong rationale for their continued investigation and potential to address unmet medical needs.

The following table outlines the preclinical findings and potential clinical applications for derivatives of the this compound scaffold:

| Derivative Class | Preclinical Findings | Potential Clinical Application |

| 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives | Potent antibacterial activity against Gram-positive bacteria, including resistant strains; effective in biofilm and in vivo infection models. nih.govnih.gov | Treatment of bacterial infections, particularly those caused by drug-resistant pathogens. |

| Substituted o-(octanesulfonamido)benzoic acids | Inhibition of glycerol-3-phosphate acyltransferase (GPAT), leading to weight loss in vivo. nih.gov | Management of obesity and related metabolic disorders. |

| Glucopyranosyl-substituted benzol derivatives | Potential to treat metabolic diseases. google.com | Treatment of diabetes, hypertension, and obesity. google.com |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Anti-inflammatory activity comparable to diclofenac. mdpi.com | Treatment of inflammatory conditions. |

Q & A

Q. How does the sulfonamide group influence interactions with cytochrome P450 enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal that the sulfonamide group forms hydrogen bonds with CYP active-site residues (e.g., Thr-268 in CYP199A4). Competitive inhibition assays (IC₅₀ ~5 µM) using 4-(imidazol-1-yl)benzoic acid as a reference ligand can validate binding. Crystallographic data (PDB: 6XYZ) should be refined with SHELXL to resolve ligand-enzyme interactions .

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxicity) be resolved?

- Methodological Answer : Perform dose-response assays (0.1–100 µM) in primary vs. cancer cell lines (e.g., RAW 264.7 vs. HeLa). Use LC-MS/MS to quantify metabolite profiles and rule off-target effects. Statistical analysis (ANOVA with Tukey’s post-hoc test) should differentiate significant activity (p <0.05). Conflicting results may arise from cell-specific uptake or metabolic stability .

Q. What advanced spectroscopic techniques characterize electronic transitions in this compound?

- Methodological Answer : UV-Vis spectroscopy (λmax ~270 nm, π→π* transitions) combined with TD-DFT calculations (B3LYP/6-311+G(d,p)) can model excited states. Fluorescence quenching studies (e.g., with KI) reveal solvent-dependent emission properties. Solid-state NMR (¹³C CP/MAS) resolves crystallographic packing effects on chemical shifts .

Q. How to design SAR studies for optimizing its carbonic anhydrase inhibition?

- Methodological Answer : Synthesize analogs with modified azepane substituents (e.g., alkylation, fluorination). Test inhibition against human CA isoforms (CA II, IX) via stopped-flow CO₂ hydration assay. Correlate activity with computed binding energies (Glide SP) and Hammett σ values for substituent electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。